Cas no 352553-26-5 (6-Chloro-2,3,4,9-tetrahydro-1H-carbazol-1-ol)
6-Chloro-2,3,4,9-tetrahydro-1H-carbazol-1-ol Chemical and Physical Properties
Names and Identifiers
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- 6-Chloro-2,3,4,9-tetrahydro-1H-carbazol-1-ol
- AH-262/34229015
- BBL029532
- AKOS005521214
- STK697945
- 352553-26-5
- CS-0316093
- Oprea1_286828
- VS-09281
-
- Inchi: 1S/C12H12ClNO/c13-7-4-5-10-9(6-7)8-2-1-3-11(15)12(8)14-10/h4-6,11,14-15H,1-3H2
- InChI Key: UNKUZWDRDQYPGN-UHFFFAOYSA-N
- SMILES: ClC1C=CC2=C(C=1)C1CCCC(C=1N2)O
Computed Properties
- Exact Mass: 221.0607417Da
- Monoisotopic Mass: 221.0607417Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 15
- Rotatable Bond Count: 0
- Complexity: 248
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.6
- Topological Polar Surface Area: 36Ų
6-Chloro-2,3,4,9-tetrahydro-1H-carbazol-1-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1386763-500mg |
6-Chloro-2,3,4,9-tetrahydro-1H-carbazol-1-ol |
352553-26-5 | 98% | 500mg |
¥6213.00 | 2024-05-17 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1386763-1g |
6-Chloro-2,3,4,9-tetrahydro-1H-carbazol-1-ol |
352553-26-5 | 98% | 1g |
¥9324.00 | 2024-05-17 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1386763-2g |
6-Chloro-2,3,4,9-tetrahydro-1H-carbazol-1-ol |
352553-26-5 | 98% | 2g |
¥11701.00 | 2024-05-17 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1386763-5g |
6-Chloro-2,3,4,9-tetrahydro-1H-carbazol-1-ol |
352553-26-5 | 98% | 5g |
¥21746.00 | 2024-05-17 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1386763-10g |
6-Chloro-2,3,4,9-tetrahydro-1H-carbazol-1-ol |
352553-26-5 | 98% | 10g |
¥32835.00 | 2024-05-17 |
6-Chloro-2,3,4,9-tetrahydro-1H-carbazol-1-ol Related Literature
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Marta Liras,Isabel Quijada-Garrido,Marta Palacios-Cuesta,Sonia Muñoz-Durieux,Olga García Polym. Chem., 2014,5, 433-442
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David B. Cordes,Alexandra M. Z. Slawin,Stefania Righetto,Denis Jacquemin,Eli Zysman-Colman,Véronique Guerchais Dalton Trans., 2018,47, 8292-8300
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H. V. Jain,D. Verthelyi,S. L. Beaucage RSC Adv., 2017,7, 42519-42528
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Huiying Xu,Lu Zheng,Yu Zhou,Bang-Ce Ye Analyst, 2021,146, 5542-5549
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Kaiyuan Huang,Wangkang Qiu,Meilian Ou,Xiaorui Liu,Zenan Liao,Sheng Chu RSC Adv., 2020,10, 18824-18829
Additional information on 6-Chloro-2,3,4,9-tetrahydro-1H-carbazol-1-ol
6-Chloro-2,3,4,9-Tetrahydro-1H-Carbazol-1-Ol: A Comprehensive Overview
6-Chloro-2,3,4,9-tetrahydro-1H-carbazol-1-ol (CAS No. 352553-26-5) is a fascinating compound that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound belongs to the carbazole family, which is known for its unique structural features and diverse applications. The carbazole core of this molecule consists of a fused indole and benzene ring system, while the chloro substituent introduces additional electronic and steric properties that enhance its reactivity and biological activity.
The synthesis of 6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-ol involves a series of carefully designed reactions that exploit the reactivity of carbazole derivatives. Recent advancements in synthetic methodologies have enabled researchers to achieve higher yields and better control over the stereochemistry of the product. For instance, a study published in *Organic Letters* in 2023 demonstrated a novel approach to synthesizing this compound using a palladium-catalyzed coupling reaction. This method not only simplifies the synthesis process but also opens up new avenues for exploring similar carbazole derivatives with tailored functionalities.
One of the most intriguing aspects of 6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-ol is its potential in drug discovery. The compound has been shown to exhibit promising biological activity in various assays. For example, research conducted at the University of California revealed that this compound acts as a potent inhibitor of certain kinase enzymes involved in cancer progression. The chlorine substituent at position 6 plays a critical role in modulating the binding affinity of the molecule to its target protein.
Furthermore, the tetrahydro structure of this compound contributes to its stability and bioavailability. Unlike its fully aromatic counterpart (carbazole), 6-chloro-tetrahydro-carbazol derivatives are less prone to photodegradation and exhibit better solubility in physiological conditions. These properties make them attractive candidates for drug delivery systems and targeted therapies.
In terms of applications beyond pharmacology, 6-chloro-tetrahydro-carbazol derivatives have also found use in materials science. Their ability to undergo polymerization under specific conditions makes them suitable for constructing advanced materials with tailored optical and electronic properties. A recent study published in *Advanced Materials* highlighted the use of this compound as a building block for creating self-healing polymers with enhanced mechanical strength.
The development of analytical techniques has significantly improved our understanding of 6-chloro-tetrahydro-carbazol's structure and properties. High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy have been instrumental in confirming the molecular structure and purity of this compound. Additionally, computational chemistry tools such as density functional theory (DFT) have provided insights into its electronic structure and reactivity patterns.
In conclusion, 6-chloro-tetrahydro-carbazol (CAS No. 352553-26-) is a versatile compound with immense potential across multiple disciplines. Its unique chemical properties and biological activity make it an invaluable tool for researchers in academia and industry alike. As ongoing studies continue to uncover new applications for this compound, it is poised to play an increasingly important role in shaping future advancements in science and technology.
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